molecular formula C24H41NO B14191330 14-Methyl-N-(2-phenylethyl)pentadecanamide CAS No. 921607-17-2

14-Methyl-N-(2-phenylethyl)pentadecanamide

Cat. No.: B14191330
CAS No.: 921607-17-2
M. Wt: 359.6 g/mol
InChI Key: BUNUSACZSZGNPA-UHFFFAOYSA-N
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Description

14-Methyl-N-(2-phenylethyl)pentadecanamide is a chemical compound with the molecular formula C24H41NO. It is known for its unique structure, which includes a phenylethyl group attached to a long aliphatic chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methyl-N-(2-phenylethyl)pentadecanamide typically involves the reaction of 14-methylpentadecanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

14-Methyl-N-(2-phenylethyl)pentadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

14-Methyl-N-(2-phenylethyl)pentadecanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 14-Methyl-N-(2-phenylethyl)pentadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)pentadecanamide
  • 14-Methylpentadecanoic acid
  • 2-Phenylethylamine

Uniqueness

14-Methyl-N-(2-phenylethyl)pentadecanamide is unique due to the presence of both a phenylethyl group and a long aliphatic chain, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921607-17-2

Molecular Formula

C24H41NO

Molecular Weight

359.6 g/mol

IUPAC Name

14-methyl-N-(2-phenylethyl)pentadecanamide

InChI

InChI=1S/C24H41NO/c1-22(2)16-12-9-7-5-3-4-6-8-10-15-19-24(26)25-21-20-23-17-13-11-14-18-23/h11,13-14,17-18,22H,3-10,12,15-16,19-21H2,1-2H3,(H,25,26)

InChI Key

BUNUSACZSZGNPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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